![molecular formula C6H7O2P B1677674 Phenylphosphinic acid CAS No. 1779-48-2](/img/structure/B1677674.png)
Phenylphosphinic acid
Overview
Description
Phenylphosphinic acid, also known as phenylphosphonous acid, is an antioxidant and an intermediate for metallic-salt formation . It is also used as an accelerator for organic peroxide catalysts . It is used as an additive in unsaturated polyester PU resin and can be added into nylon to improve its polymerization degree .
Synthesis Analysis
Phenylphosphinic acid can be synthesized from dialkyl or diaryl phosphonate . The mono- and diesterification of phenylphosphonic acid were evaluated considering the microwave (MW)-assisted direct esterification, and the alkylating esterification . Phenylphosphinic acid is also found to catalyze the three-component condensation of an aldehyde, enaminone, and urea or thiourea to afford the corresponding 6-unsubstituted dihydropyrimidinones in high to excellent yields .
Molecular Structure Analysis
The molecular formula of Phenylphosphinic acid is C6H7O2P . The molecular weight is 142.09 g/mol . The InChI is InChI=1S/C6H7O2P/c7-9 (8)6-4-2-1-3-5-6/h1-5H, (H,7,8) and the InChIKey is MLCHBQKMVKNBOV-UHFFFAOYSA-N .
Chemical Reactions Analysis
Phosphonic acids, including Phenylphosphinic acid, inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption .
Physical And Chemical Properties Analysis
Phenylphosphinic acid has a molecular weight of 142.09 g/mol . It has a melting point of 83-85 °C and a boiling point of 180 °C . It has a density of 1.376 and is slightly soluble in DMSO and water when heated .
Scientific Research Applications
Phenylphosphinic Acid: A Comprehensive Analysis of Scientific Research Applications
Catalysis in Organic Synthesis: Phenylphosphinic acid is utilized as a catalyst in the synthesis of various organic compounds. It has been found to catalyze the three-component condensation of an aldehyde, enaminone, and urea or thiourea to afford dihydropyrimidinones, which are an interesting class of heterocycles .
Flame Retardancy: In the field of materials science, phenylphosphinic acid is used to enhance flame retardant properties. It has been employed in conjunction with zinc hydroxystannate nanoparticles to modify graphene oxide, which then reduces flammability and smoke suppression in epoxy resin .
Coordination Chemistry: Due to its structural analogy with the phosphate moiety, phenylphosphinic acid is used in coordination chemistry for complexing metals such as yttrium and as a pH-sensitive NMR probe .
Biological Systems: Phenylphosphinic acid plays a role in understanding biological systems due to its structural similarity to phosphonates, which are important reagents in organic transformations and have applications in laboratory chemicals and potentially as food, drug, pesticide, or biocidal product use .
Nanotechnology: The compound’s ability to complex with metals makes it a valuable precursor for creating crystalline hybrid materials containing manganese, nickel, or lanthanides, which have applications in nanotechnology .
Chemical Properties Study: Kinetics of oxidation of phenylphosphinic acid by metal and non-metal oxidants has been investigated, contributing to the understanding of its chemical properties and reactivity .
Mechanism of Action
Target of Action
Phenylphosphinic acid is a phosphinic acid derivative that has been studied for its potential anti-neoplastic effects . The primary targets of this compound are human cell cultures, specifically keratinocytes (HaCaT) and osteosarcoma SAOS-2 cells .
Mode of Action
Phenylphosphinic acid interacts with its targets by modulating gene expression . For instance, it has been observed to cause downregulation of the Bid gene in SAOS-2 cells . This modulation of gene expression can lead to changes in cell behavior, potentially contributing to the compound’s anti-neoplastic effects.
Biochemical Pathways
It is known that phosphinic acids and their derivatives can act as bioisosteric groups, mimicking the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that phenylphosphinic acid may interfere with various biochemical pathways, leading to its observed effects on cell behavior.
Pharmacokinetics
The compound’s solubility in water and dmso suggests that it may have good bioavailability.
Result of Action
Phenylphosphinic acid has shown promising anti-neoplastic activity in vitro. In studies on SAOS-2 cells, treatment with the compound resulted in a decrease in cell viability to 55%, as well as features of apoptosis . These results suggest that phenylphosphinic acid may have potential as a therapeutic agent for osteosarcoma.
Safety and Hazards
Future Directions
properties
IUPAC Name |
hydroxy-oxo-phenylphosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQVWTDLQQGKSV-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923631, DTXSID80859679 | |
Record name | [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_16137 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | Phosphinic acid, P-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Phenylphosphinic acid | |
CAS RN |
121-70-0, 1779-48-2 | |
Record name | Phosphinic acid, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylphosphinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphinic acid, P-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylphosphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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